Product packaging for (+)-Quebrachidine(Cat. No.:CAS No. 21641-60-1)

(+)-Quebrachidine

Cat. No.: B14705585
CAS No.: 21641-60-1
M. Wt: 352.4 g/mol
InChI Key: RLUORQGMBKDXPO-CFAUMIGUSA-N
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Description

Historical Context of Indole (B1671886) Alkaloid Discovery

The study of indole alkaloids is rooted in the early history of pharmacology and chemistry. For centuries, traditional medicine utilized plants containing these compounds; for example, extracts of Rauvolfia serpentina, which contains reserpine, were used in India around 1000 BC. wikipedia.org The formal scientific investigation began in the 19th century with the isolation of the first indole alkaloid, strychnine, from Strychnos species in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. wikipedia.org

A pivotal moment in understanding the core structure of this class of compounds occurred in 1866, when German chemist Adolf von Baeyer first synthesized the indole nucleus, the heterocyclic aromatic scaffold common to all indole alkaloids. biocrates.comnih.gov This discovery laid the theoretical groundwork for elucidating the structures of thousands of related natural products. Throughout the 20th century, the field expanded dramatically with the isolation and characterization of numerous medically significant indole alkaloids, including the antiarrhythmic agent ajmaline (B190527) and the anticancer drugs vincristine (B1662923) and vinblastine. nih.gov These discoveries highlighted the therapeutic potential of this diverse chemical family and spurred further research into their chemistry and pharmacology. nih.gov

YearDiscoverySignificance
1818 Isolation of StrychnineFirst indole alkaloid to be isolated, marking the beginning of the scientific study of this class. wikipedia.org
1866 Synthesis of the Indole NucleusAdolf von Baeyer elucidates the fundamental chemical scaffold of all indole alkaloids. biocrates.comnih.gov
c. 1952 Isolation of ReserpineDiscovery of a potent antihypertensive and antipsychotic agent from Rauvolfia serpentina. wikipedia.orgnih.gov
1958 Isolation of Vincristine & VinblastineDiscovery of key anticancer agents from Catharanthus roseus, revolutionizing chemotherapy. nih.gov

Significance of (+)-Quebrachidine within Natural Products Chemistry

The primary significance of this compound in natural products chemistry lies in its role as a key biogenetic precursor and a monomeric unit for the construction of more complex bisindole alkaloids. Its complex, cage-like structure serves as a vital building block in both natural biosynthetic pathways and laboratory syntheses. researchgate.net

A prominent example of its importance is in the biomimetic partial synthesis of (−)-alstonisidine. In this process, this compound is reacted with another monomeric indole alkaloid, (+)-macroline, under mildly acidic conditions. This reaction mimics the proposed biosynthetic route within the plant, strengthening the hypothesis of how such complex molecules are formed in nature. The isolation of trace amounts of this compound from Alstonia muelleriana, the same plant source as (−)-alstonisidine, provides further evidence for its role as a natural intermediate. The structural complexity of this compound also presents a formidable challenge for synthetic chemists, making it an attractive target for developing and showcasing new synthetic methodologies.

Current Research Landscape of this compound

The contemporary research landscape for this compound is dominated by advancements in its total synthesis and the exploration of its potential biological activities. For decades, the complex polycyclic framework of sarpagine-ajmaline type alkaloids made them difficult synthetic targets. A significant breakthrough was recently reported with the first total synthesis of this compound. researchgate.net This achievement was part of a unified synthetic strategy that also yielded several related natural products, such as vincarine and vincamajine, for the first time. researchgate.net

This synthetic approach features advanced chemical reactions, including a novel Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane core structure. Such synthetic accomplishments are crucial as they provide a reliable supply of the compound for further study, which is often difficult to obtain in large quantities from natural sources. ontosight.ai

Furthermore, preliminary research into the pharmacological properties of this compound and related indole alkaloids has suggested a range of potential biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. ontosight.ai However, the specific pharmacological profile of this compound remains an area requiring more extensive investigation to fully understand its therapeutic potential. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B14705585 (+)-Quebrachidine CAS No. 21641-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21641-60-1

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (10S,13E,16S,18S)-13-ethylidene-18-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-18,22,24H,8-10H2,1-2H3/b11-3-/t13?,15-,16-,17?,18-,20?,21?/m0/s1

InChI Key

RLUORQGMBKDXPO-CFAUMIGUSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C4([C@@H]2CC5([C@@H]4O)C3NC6=CC=CC=C56)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4O)C(=O)OC

melting_point

263 - 264 °C

physical_description

Solid

Origin of Product

United States

Isolation and Natural Abundance of + Quebrachidine

Botanical Sources and Phytogeographical Distribution

The occurrence of (+)-Quebrachidine is confined to specific genera within the plant kingdom, primarily in the Apocynaceae family, which is renowned for its rich production of diverse alkaloids encyclopedia.pubnih.gov.

Research has identified this compound in a select number of plant species. The primary sources reported in the literature include species from the Aspidosperma and Vinca genera nih.gov. Furthermore, the quebrachidine structural unit is a component of more complex bisindole alkaloids found in the Alstonia genus, such as (-)-alstonisidine from the bark of Alstonia muelleriana encyclopedia.pub.

The table below details the primary botanical sources of this compound.

Table 1: Botanical Sources of this compound
Genus Species Family Reported Occurrence
Aspidosperma Aspidosperma quebracho-blanco Apocynaceae Yes nih.gov
Vinca Vinca major (Greater Periwinkle) Apocynaceae Yes nih.gov
Alstonia Alstonia muelleriana Apocynaceae Contains bisindole alkaloids with a quebrachidine unit encyclopedia.pub

The phytogeographical distribution of these plants dictates the natural availability of the compound. Aspidosperma species are native to South America, while Vinca and Alstonia species are widespread across Europe, Asia, and Africa encyclopedia.pubnih.gov. The specific environmental and ecological conditions of these regions influence the biosynthesis and concentration of alkaloids within the plants nih.govnih.gov.

The concentration of alkaloids is not uniform throughout the plant; it varies significantly between different organs and tissues wikipedia.org. While direct studies on the precise cellular localization of this compound are limited, research on related indole (B1671886) alkaloids in the Apocynaceae family, such as in Catharanthus roseus (a Vinca species), provides significant insights.

In these plants, alkaloids are often sequestered in specific cell types, such as idioblasts and laticifer cells, and accumulate in the vacuole nih.gov. Different tissues can have markedly different alkaloid profiles. Depending on the plant, the highest concentrations may be found in the roots, bark, leaves, or seeds wikipedia.org. For instance, the bisindole alkaloid containing the quebrachidine moiety, (-)-alstonisidine, was isolated from the bark of Alstonia muelleriana encyclopedia.pub. In Fritillaria meleagris, histochemical analysis showed high alkaloid content in the bulb scales mdpi.com. This tissue-specific accumulation suggests that alkaloids may play protective roles for the plant, such as defense against herbivores and pathogens usda.gov.

Advanced Isolation and Purification Methodologies

The extraction and purification of this compound from a complex plant matrix is a challenging process that relies on a combination of classical and modern separation techniques. The general workflow involves initial extraction from plant material followed by extensive chromatographic purification researchgate.net.

Initial extraction of alkaloids from pulverized plant material often employs an acid-base extraction method. The plant material is treated with an acidic solution to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble. After removing non-alkaloidal components with an organic solvent, the aqueous solution is basified, and the free alkaloids are extracted into an immiscible organic solvent like chloroform jocpr.comnatpro.com.vnnih.gov. Alternatively, solvents like methanol or ethanol can be used for a broader extraction researchgate.net.

Following the initial extraction, a variety of chromatographic techniques are essential for separating this compound from other closely related alkaloids.

Column Chromatography (CC): This is a fundamental step for the initial fractionation of the crude alkaloid extract. Silica gel or alumina are common stationary phases, with elution carried out using a gradient of solvents, such as chloroform and methanol mixtures researchgate.netresearchgate.net.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation progress in column chromatography and to identify fractions containing the target compound. Specific staining reagents, like Dragendorff's reagent, are used to visualize alkaloid spots akjournals.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of alkaloids. Reversed-phase columns (e.g., C18) are frequently used, often with an ion-pairing reagent in the mobile phase to improve the separation of basic compounds like alkaloids nih.govresearchgate.netoup.com. Preparative HPLC can be employed to isolate pure compounds in milligram quantities natpro.com.vnnih.gov.

Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC are particularly effective for separating alkaloids with similar structures by exploiting differences in their pKa values and partition coefficients, minimizing issues like irreversible adsorption common in solid-support chromatography nih.gov.

Modern extraction techniques are increasingly being adopted to improve efficiency, reduce solvent consumption, and minimize the degradation of natural products.

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. It has been shown to be more efficient than traditional maceration or reflux extraction for indole alkaloids oup.comrsc.orgmdpi.com.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, leading to a rapid extraction with reduced solvent volume and time rsc.org.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. While highly efficient and environmentally friendly, its application for polar compounds like alkaloids can be challenging without the use of modifiers rsc.org.

Hyphenated Techniques: The coupling of separation techniques with spectroscopic methods, such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance), allows for the rapid identification and structural elucidation of compounds in complex mixtures, streamlining the isolation process nih.gov.

Biosynthetic Pathways and Interrelationships of + Quebrachidine

Elucidation of Proposed Biosynthetic Routes to (+)-Quebrachidine

The biosynthetic pathway to this compound is not fully elucidated in a step-by-step manner specifically for this compound. However, its structural similarity to the well-studied antiarrhythmic agent ajmaline (B190527) allows for a detailed and accurate postulation of its formation. nih.gov The pathway originates from the universal precursor for most MIAs, strictosidine. nih.govnih.gov

The biosynthesis of the ajmaline-type skeleton, from which this compound is derived, involves a series of remarkable enzymatic reactions. These transformations, primarily catalyzed by oxidoreductases and synthases, guide the molecule through several key intermediates. nih.gov The pathway begins with strictosidine, which is formed by the condensation of tryptamine and secologanin via the enzyme strictosidine synthase. nih.govnih.govmdpi.com

Following the formation of strictosidine, a cascade of reactions modifies the core structure. While the exact sequence leading to this compound is inferred, the critical steps are understood from studies on the biosynthesis of ajmaline and related sarpagine alkaloids. A key intermediate is the sarpagine-type alkaloid vellosimine. The conversion from the sarpagine scaffold to the ajmaline scaffold is a pivotal event. This transformation is catalyzed by acetyl–CoA dependent vinorine synthase, which converts 16-epi-vellosimine into vinorine. nih.gov This establishes the crucial C-5 to C-16 linkage and the characteristic quinuclidine ring system present in ajmaline-type alkaloids like this compound. nih.gov Subsequent enzymatic steps, including reductions and hydroxylations, would then modify the vinorine-like intermediate to yield the final this compound structure.

IntermediatePrecursorKey Enzyme(s)Transformation Type
StrictosidineTryptamine, SecologaninStrictosidine SynthasePictet-Spengler Reaction
VellosimineStrictosidine-derived intermediatesMultiple enzymesCyclization, Rearrangement
Vinorine16-epi-vellosimineVinorine SynthaseAcetylation, Cyclization
This compoundVinorine-like intermediatesReductases, HydroxylasesReduction, Hydroxylation

This table presents a simplified, proposed pathway based on known transformations in related alkaloid biosynthesis.

The foundational precursors of all monoterpenoid indole (B1671886) alkaloids, including this compound, have been unequivocally identified through precursor incorporation studies. These experiments, often utilizing radioactively labeled compounds, have demonstrated that the indole portion of the molecule is derived from the amino acid L-tryptophan, while the C9 or C10 monoterpenoid unit originates from the iridoid glucoside secologanin. Secologanin itself is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, starting from simple isoprenoid building blocks. The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine is the first committed step that channels these primary metabolites into the vast and diverse family of indole alkaloids. nih.govnih.gov

Biogenetic Connections within Sarpagine-Ajmaline-Koumine Alkaloid Families

The Sarpagine, Ajmaline, and Koumine (B8086292) types of monoterpenoid indole alkaloids represent a fascinating and closely related superclass of natural products. researchgate.netresearchgate.netresearchgate.net They share a common biosynthetic origin from strictosidine and are often found co-occurring within the same plant genera, such as Rauwolfia and Alstonia. nih.gov Their structural similarities point to a divergent biosynthetic network where a common intermediate can be channeled into different structural scaffolds through the action of specific enzymes.

This compound is a member of the highly functionalized ajmaline family of alkaloids. researchgate.net Within this family, it can be considered a biogenetic precursor to other related compounds. For example, simple enzymatic modifications such as N-methylation could convert this compound into its N-methyl congener, vincamajine. The structural framework of quebrachidine is a result of the sarpagine-to-ajmaline conversion, placing it downstream of sarpagine-type alkaloids but potentially upstream of other ajmaline derivatives.

AlkaloidFamilyRelationship to this compound
VellosimineSarpagineBiogenetic Precursor
AjmalineAjmalineStructurally related; shares the same core skeleton
VincamajineAjmalineN-methylated derivative
AkuammidineSarpagineStructurally related biogenetic "cousin"

The biogenetic link between the sarpagine and ajmaline alkaloid families is one of the most well-studied interconversions in MIA biosynthesis. nih.gov The key mechanistic step involves an intramolecular cyclization that forms a new bond between C-5 and C-16, transforming the sarpagan skeleton into the more complex, caged ajmalan skeleton.

This transformation was first proposed based on chemical intuition and later confirmed by the discovery of the enzyme vinorine synthase. nih.gov The proposed mechanism proceeds as follows:

A sarpagine-type precursor, such as 16-epi-vellosimine, which possesses an aldehyde group at C-17, is the substrate.

The enzyme acetyl-CoA dependent vinorine synthase catalyzes the acetylation of the hydroxyl group at C-17.

This is followed by an intramolecular attack from the electron-rich C-5 position onto the C-16 position.

This cyclization event forms the ajmalan ring system, yielding deacetylvinorine, which is then acetylated to vinorine.

This enzymatic cascade represents a powerful example of how nature constructs complex polycyclic frameworks from simpler precursors. The formation of the this compound scaffold relies on this fundamental and elegant mechanistic transformation from a sarpagine-type intermediate.

Synthetic Chemistry of + Quebrachidine and Its Analogs

Total Synthesis Strategies for (+)-Quebrachidine

The first total synthesis of this compound was accomplished as part of a broader, unified strategy aimed at the collective synthesis of sarpagine, ajmaline (B190527), and koumine-type alkaloids. nih.govnih.gov This approach highlights the structural and biosynthetic relationships between these complex natural products. researchgate.net

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, reveals key strategic bond disconnections and the corresponding forward-sense reactions required for assembly. amazonaws.comnih.govyoutube.com For this compound and its relatives, the core challenge lies in the construction of the dense, cage-like framework. nih.govresearchgate.net

A successful retrosynthetic strategy for this compound identified a crucial common intermediate: an indole-fused azabicyclo[3.3.1]nonane core. nih.govresearchgate.net This central scaffold contains the foundational elements from which the diverse structures of the sarpagine-ajmaline-koumine alkaloids can be elaborated.

The key transformations developed to construct this intermediate and advance it to this compound include:

Mannich-type Cyclization: A novel Mannich-type reaction was employed to construct the key indole-fused azabicyclo[3.3.1]nonane intermediate. nih.govresearchgate.net This step is critical for assembling the foundational polycyclic system.

Samarium(II) Iodide (SmI₂) Mediated Coupling: This transformation was used to fuse the aza-bridged E-ring, a characteristic feature of the target alkaloid's architecture. nih.gov

Stereoselective Olefination: The installation of the terminal alkene group was achieved through stereoselective olefination reactions, allowing for precise control over the geometry (E or Z) at the C19 position, which is a point of variation among related natural alkaloids. nih.gov

The forward synthesis leading to this compound involves a multi-step sequence that culminates in the hydrolysis of an acetyl group on a precursor molecule (compound 31a ) to yield the final natural product. nih.gov The structure of the synthetically produced this compound was unequivocally confirmed through X-ray crystallography. nih.gov

Table 1: Key Synthetic Transformations in the Total Synthesis of this compound
TransformationReagents/ConditionsPurpose in SynthesisReference
Mannich-type CyclizationNot specified in detailConstruction of the indole-fused azabicyclo[3.3.1]nonane core nih.gov, researchgate.net
SmI₂ Mediated CouplingSamarium(II) Iodide (SmI₂)Fusion of the aza-bridged E-ring nih.gov
Final HydrolysisK₂CO₃ in MethanolConversion of intermediate 31a to this compound nih.gov

Given the numerous stereogenic centers within this compound, achieving stereocontrol is paramount for a successful synthesis. nih.govmdpi.com Asymmetric synthesis strategies are employed to produce the molecule in its naturally occurring, enantiomerically pure form. researchgate.net

Enantioselective synthesis relies on the use of chiral influences to direct the formation of one enantiomer over the other. nih.gov This can be achieved through various methods, including the temporary incorporation of a chiral auxiliary into the molecule or the use of chiral catalysts. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com

The complex three-dimensional structure of this compound necessitates precise control over the formation of each new stereocenter during the synthesis. nih.govchemrxiv.org The strategy employed leverages the conformational rigidity of the polycyclic intermediates to direct the approach of reagents from the least sterically hindered face. nih.gov

Key stereochemical challenges in the synthesis of ajmaline-type alkaloids like quebrachidine include the establishment of the C5, C16, and C17 stereocenters. In the reported total synthesis, a mixture of C17-acetate isomers (31a and 31b ) was formed. nih.gov These diastereomers were separable after a selective hydrolysis step, where the isomer 31b reacted to form vincarine, while the desired isomer 31a remained unchanged. This differential reactivity allowed for the isolation of 31a , the direct precursor to this compound. nih.gov

A significant achievement in the field has been the development of a unified, "structure units oriented" approach that enables the collective synthesis of numerous alkaloids from the sarpagine, ajmaline, and koumine (B8086292) families. nih.govresearchgate.net This strategy is powerful because it allows for divergent access to a wide range of complex natural products from a single, common intermediate. nih.gov

This unified route has led to the first total syntheses of eight natural alkaloids, including this compound, akuammidine, vincamedine, vincarine, vincamajine, alstiphylianine J, 19-Z-akuammidine, and dihydrokoumine. nih.gov In total, this single strategic approach yielded 14 distinct natural alkaloids. researchgate.net The efficiency of this strategy stems from its ability to rapidly assemble a common core structure, which is then divergently elaborated to the various final targets. nih.gov

Table 2: Alkaloids Synthesized via the Unified Approach
Alkaloid FamilySynthesized Natural ProductsReference
Ajmaline-TypeThis compound, Vincamedine, Vincarine, Vincamajine nih.gov, nih.gov
Sarpagine-TypeAkuammidine, 19-Z-Akuammidine nih.gov
Koumine-TypeDihydrokoumine nih.gov
OtherAlstiphylianine J nih.gov

Enantioselective and Stereocontrolled Approaches

Partial Synthesis and Biomimetic Transformations involving this compound

Partial synthesis involves the conversion of a readily available natural product into another, often more complex or rare, molecule. rsc.org Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways that occur in nature.

This compound is considered a biogenetic precursor to the bisindole alkaloid alstonisidine. nih.gov This biosynthetic link suggests the potential for biomimetic transformations in the laboratory. The structural complexity of quebrachidine and its congeners, such as vincamedine and alstiphyllanines, which exhibit potent vasorelaxant activity, makes them interesting starting points for the synthesis of other biologically active compounds. nih.gov The development of synthetic routes to this compound provides the necessary material to explore these potential transformations and to investigate the biosynthesis of related, more complex alkaloids. nih.gov

Semisynthesis from Related Natural Products

While the first total synthesis of this compound was a significant achievement, semisynthetic methods, which utilize naturally derived starting materials, have also played a role in accessing this alkaloid and its derivatives. nih.gov One of the most notable applications of natural this compound is its use as a starting material for the partial synthesis of more complex bisindole alkaloids. mdpi.com

In the collective total synthesis of sarpagine-ajmaline type alkaloids, the final steps to achieve this compound involved the hydrolysis of a related synthetic intermediate, compound 31a . This transformation highlights a common strategy where a core scaffold is synthesized and then tailored in the final stages to produce the specific natural product. nih.gov

Table 1: Key Semisynthetic Transformations

Precursor Transformation Product
Synthetic Intermediate (Acetate 31a ) Hydrolysis (K2CO3 in methanol) This compound
Natural this compound Acid-catalyzed condensation with (+)-Macroline (−)-Alstonisidine

Mimicry of Putative Biosynthetic Steps

Biomimetic synthesis, which attempts to replicate proposed biosynthetic pathways in the laboratory, offers an elegant and often efficient strategy for constructing complex natural products. nih.govmdpi.com The formation of the bisindole alkaloid (−)-alstonisidine is believed to arise in nature from the coupling of two monomeric indole (B1671886) alkaloids: this compound and (+)-macroline. mdpi.com

This proposed biosynthetic route has been successfully mimicked in a laboratory setting. By stirring a mixture of natural this compound and synthetic (+)-macroline in dilute aqueous hydrochloric acid (0.2 N HCl), researchers were able to achieve the formation of (−)-alstonisidine. mdpi.com This reaction proceeds through the formation of a labile hemiketal intermediate, demonstrating how a key biosynthetic step can be replicated under simple chemical conditions. mdpi.com This approach not only provides synthetic access to the complex dimer but also lends strong experimental support to the hypothesized biosynthetic pathway. mdpi.com

Design and Synthesis of this compound Analogs

The creation of analogs, or structurally modified versions of a natural product, is a cornerstone of medicinal chemistry and chemical biology. nih.govbiomedres.us This process allows researchers to explore structure-activity relationships (SAR), improve properties, and develop molecular probes to study biological processes. nih.gov

Structural Modifications for Research Purposes

The development of a unified synthetic approach to the sarpagine-ajmaline family of alkaloids has enabled the production of not only this compound but also several of its close structural relatives from common intermediates. nih.gov These analogs often differ by simple functional group modifications, such as methylation or the nature of an ester group, which can significantly impact their biological profiles.

Key analogs synthesized alongside this compound include:

Vincamajine : The N-methyl congener of this compound. nih.gov

Vincamedine : Synthesized via reductive amination of a synthetic precursor to this compound. nih.gov

Vincarine : An acetate-bearing analog that can be hydrolyzed to form a diastereomer of this compound. nih.gov

These systematic modifications provide a valuable toolkit for investigating the pharmacological importance of specific structural features within the ajmaline alkaloid class. researchgate.net

Table 2: Comparison of this compound and Synthesized Analogs

Compound Structural Difference from this compound
This compound Baseline Structure
Vincamajine Na-CH3 group present
Vincamedine Na-CH3 group present; different stereochemistry or functional group at other positions
Vincarine Contains an acetate (B1210297) group instead of a hydroxyl group

Preparation of Mismatched and Dimeric Alkaloid Pairs

Dimeric alkaloids, formed by the combination of two monomeric units, represent a significant source of structural complexity and biological activity in nature. nih.govresearchgate.net The synthesis of these molecules is challenging, particularly when the two monomeric units are different, creating a "mismatched" or heterodimeric structure.

A prime example involving this compound is the biomimetic synthesis of (−)-alstonisidine. mdpi.com This complex bisindole alkaloid is a mismatched dimer composed of one this compound unit and one (+)-macroline unit. mdpi.com The laboratory synthesis successfully coupled naturally sourced this compound with synthetic (+)-macroline, validating the feasibility of this intermolecular connection. mdpi.com This type of convergent synthesis, where two complex fragments are joined at a late stage, is a powerful strategy for accessing highly complex molecular architectures. nih.gov

Table 3: Components of the Mismatched Dimer (−)-Alstonisidine

Dimeric Alkaloid Monomer 1 Monomer 2 Linkage Type
(−)-Alstonisidine This compound (+)-Macroline C-N and C-O bonds forming a new heterocyclic ring

Pharmacological and Molecular Biological Investigations of + Quebrachidine

In Vitro Cellular and Subcellular Effects

Experimental approaches have provided significant insights into the mechanisms by which (+)-Quebrachidine exerts its pharmacological effects. The primary focus of this research has been on cardiac cells, where the compound demonstrates notable antiarrhythmic and inotropic properties sld.cu.

Studies on isolated cardiac preparations from various species have consistently shown that this compound alters the electrophysiological properties of cardiomyocytes. These modulations are central to its observed cardiac actions sld.cu.

This compound has been demonstrated to modulate the function of key ion channels responsible for the cardiac action potential. Its primary actions include the inhibition of the fast inward sodium current (INa) and the enhancement of the L-type calcium current (ICaL) sld.cu.

The inhibitory effect on INa is concentration-dependent, with a reported IC50 of 8.3 µmol/L in bullfrog ventricular cardiomyocytes when the holding potential is -100 mV. This inhibition is also voltage- and frequency-dependent, a characteristic feature of Class 1 antiarrhythmic agents. For instance, at a more depolarized holding potential of -70 mV, the IC50 for INa inhibition decreases to 0.65 µmol/L, indicating a higher affinity for inactivated sodium channels sld.cu.

In addition to its effects on sodium channels, this compound enhances calcium currents. In bullfrog cardiomyocytes, it increases both T-type (ICaT) and L-type (ICaL) calcium currents. In guinea pig and rabbit ventricular myocytes, a significant increase in ICaL is observed over a wide range of concentrations. This effect on calcium channels is also voltage-dependent, with a hyperpolarizing shift in the potential for half-availability of ICaL by approximately 5 mV in frog, guinea pig, and rabbit myocytes at a concentration of 10 µmol/L sld.cu. The compound's actions on other repolarizing currents, such as potassium (K+) currents, have not been ruled out but require further investigation sld.cu.

Table 1: Effects of this compound on Cardiac Ion Channels
Ion ChannelEffectConcentration DependenceVoltage DependenceSpecies StudiedKey Findings
Sodium (INa)InhibitionIC50 = 8.3 µmol/L (at -100 mV); 0.65 µmol/L (at -70 mV)Yes, increased block with depolarizationBullfrogClass 1 antiarrhythmic action sld.cu
Calcium (ICaL)EnhancementObserved over a broad concentration rangeYes, hyperpolarizing shift in half-availabilityBullfrog, Guinea Pig, Rabbit, RatContributes to positive inotropic effect sld.cu

Consistent with its effects on ion channels, this compound modifies the characteristics of the cardiac action potential. It causes a concentration-dependent decrease in the maximum rate of depolarization (dV/dtmax), which is a direct consequence of its blockade of the fast sodium current sld.cu.

Furthermore, this compound consistently increases the duration of the ventricular action potential across different species studied. The action potential duration at 20% and 80% of repolarization (APD20 and APD80, respectively) is prolonged. The marked increase in the plateau phase of the action potential (reflected in APD20) is attributed to the enhancement of the L-type calcium current. In contrast, the resting potential and the overshoot of the action potential are not significantly affected by the compound sld.cu.

Table 2: Effects of this compound on Cardiac Action Potential Parameters
ParameterEffectMechanismSpecies Studied
Maximum Rate of Depolarization (dV/dtmax)DecreaseInhibition of fast Na+ current sld.cuFrog, Guinea Pig, Rabbit, Rat
Action Potential Duration (APD)IncreaseEnhancement of L-type Ca2+ current sld.cuFrog, Guinea Pig, Rabbit, Rat

While the electrophysiological effects of this compound are well-documented, the precise molecular targets and the nature of its interactions with these targets are still under investigation.

To date, specific direct binding assays for this compound to definitively identify its receptor binding profile have not been extensively reported in the available scientific literature. However, some inferences can be drawn from pharmacological studies. For instance, the positive inotropic effect of this compound, which is additive to that of the dihydropyridine "Ca2+ agonist" BAY K 8644, suggests that this compound does not interact with the dihydropyridine binding site on L-type calcium channels sld.cu. This indicates a degree of receptor specificity and points towards a different, yet to be elucidated, binding site on the calcium channel or an associated regulatory protein. Further radioligand binding studies and affinity assays are necessary to conclusively determine the binding sites and receptor specificity of this compound.

The downstream signaling pathways perturbed by this compound are largely inferred from its observed cellular effects. The enhancement of ICaL directly increases the influx of calcium into cardiomyocytes, which is the primary trigger for excitation-contraction coupling, leading to the observed positive inotropic effect. The positive inotropic action of this compound appears to be independent of adrenergic receptor activation, as it is not blocked by propranolol or prazosin and is additive to the effects of isoproterenol sld.cu. This suggests that its mechanism of action does not involve the classical β-adrenergic signaling cascade. The precise intracellular signaling molecules and pathways that are modulated by this compound following its interaction with its molecular targets remain an area for future research.

Other Mechanistic Studies in Cellular Models

Studies in single ventricular cardiomyocytes have revealed that this compound's positive inotropic effect is consistent with an increase in Ca²⁺ currents. sld.cucabidigitallibrary.org This increase in calcium ion currents helps to counterbalance the negative inotropic effects typically associated with compounds that inhibit the fast inward sodium current (INa). sld.cu The action of this compound on Ca²⁺ currents is a key mechanism contributing to its unique pharmacological profile, distinguishing it from other Class I antiarrhythmic agents. sld.cucabidigitallibrary.org Furthermore, investigations have shown that the positive inotropic effect of this compound in rabbit papillary muscles is additive to that of a β-adrenergic agonist and a "Ca²⁺-agonist," and this action is not prevented by propranolol or prazosin. sld.cusld.cu

In Vivo Studies in Preclinical Animal Models

Preclinical investigations using animal models have been crucial in characterizing the pharmacological profile of this compound. These studies have primarily focused on its effects on the cardiovascular system, providing valuable in vivo data that complements cellular-level observations.

In vivo studies have demonstrated the significant cardiovascular activity of this compound. sld.cucabidigitallibrary.org A key finding from research on anesthetized rabbits is the compound's ability to increase the ventricular fibrillation threshold. sld.cucabidigitallibrary.orgsld.cu This effect is indicative of potent antiarrhythmic activity. The compound's actions are linked to its ability to decrease the maximum rate of depolarization and increase the duration of the ventricular action potential, effects observed across different species. sld.cucabidigitallibrary.orgsld.cu

The antiarrhythmic properties of this compound have been specifically demonstrated in anesthetized rabbits. sld.cu The compound was shown to significantly increase the ventricular fibrillation threshold (VFT), a key indicator of antiarrhythmic potential. sld.cu In control conditions, the VFT was 30.4 ± 4.2 mA. sld.cu Following administration of this compound, a notable increase in this threshold was observed, highlighting its efficacy in preventing ventricular fibrillation in this preclinical model. sld.cu This action is attributed to its Class 1 antiarrhythmic properties, primarily the inhibition of the fast inward Na⁺ current (INa) in a concentration-, voltage-, and use-dependent manner. sld.cu

Table 1: Effect of this compound on Ventricular Fibrillation Threshold (VFT) in Anesthetized Rabbits
ConditionVentricular Fibrillation Threshold (mA)Percentage Increase from Control (%)
Control30.4 ± 4.2N/A
This compound (0.3 mg/kg)Not directly stated, but resulted in a 55% increase55 ± 12
This compound (3 mg/kg)Not directly stated, but resulted in a 62% increase62 ± 18

This compound exhibits a pronounced positive inotropic effect in various animal models, though the potency varies between species. sld.cu A clear positive inotropic effect was observed in ventricular preparations from frogs, guinea pigs, and rabbits, with maximal increases in the force of contraction occurring at concentrations of 1 - 10 µmol/L. sld.cu In contrast, the positive inotropic effect in rat ventricles was only noticeable at a much lower concentration of 0.001 µmol/L. sld.cu This positive inotropic action is significant because it occurs at concentrations that also produce an antiarrhythmic effect, suggesting a potentially better therapeutic margin compared to antiarrhythmic drugs that have negative inotropic side effects. sld.cu

Table 2: Inotropic Effects of this compound in Different Animal Models
Animal ModelEffectConcentration for Maximal/Noticeable Effect
Frog (ventricular preparations)Positive Inotropic1 - 10 µmol/L
Guinea Pig (ventricular preparations)Positive Inotropic1 - 10 µmol/L
Rabbit (ventricular preparations)Positive Inotropic1 - 10 µmol/L
Rat (ventricle)Positive Inotropic0.001 µmol/L

The effects of this compound on vascular smooth muscle have also been investigated. sld.cu The compound demonstrated minimal effects in this area. sld.cu In rat aortic rings, this compound had no effect on contractions induced by either high potassium (KCl) or norepinephrine. sld.cu In rabbit aortic rings, it induced a modest, non-concentration-dependent relaxing effect on KCl-induced contractions at higher concentrations (10, 30, and 100 µmol/L), but it did not affect norepinephrine-induced contractions. sld.cu This limited impact on vascular smooth muscle further distinguishes this compound from other cardiovascular agents. sld.cu

Cardiovascular System Activity in Animal Models

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

This compound is structurally related to the known antiarrhythmic ajmalan alkaloids, ajmaline (B190527) and prajmaline. sld.cucabidigitallibrary.org While it shares the core antiarrhythmic profile of these analogs, specifically the Class 1 action of inhibiting the fast inward Na⁺ current (INa), there are notable differences in potency. sld.cu In bullfrog ventricular cells, this compound is one and three orders of magnitude less potent at inhibiting INa than ajmaline and prajmaline, respectively. sld.cu

A definitive quantitative structure-activity relationship (SAR) is difficult to establish based on current data. sld.cu For instance, while the higher potency of prajmaline over ajmaline has been linked to its greater liposolubility, this correlation does not hold for this compound. sld.cu this compound is more liposoluble than prajmaline but is significantly less potent in its action on INa. sld.cu This suggests that factors other than liposolubility play a critical role in the potency of these ajmalan-like structures. sld.cu However, the research does suggest that the ajmalan-like molecular structure could be a promising foundation for developing effective antiarrhythmics that also possess a positive inotropic effect. sld.cucabidigitallibrary.org

Table 3: Comparative Potency of this compound and its Analogs on INa Inhibition in Bullfrog Ventricular Cells
CompoundIC50 (µmol/L)
This compound8.3
Ajmaline0.7
Prajmaline0.01

Elucidation of Pharmacophores and Structural Determinants of Activity

The pharmacophore of a molecule refers to the specific arrangement of functional groups that are responsible for its biological activity. For this compound and related ajmaline-type alkaloids, the intricate polycyclic structure presents several key features that are believed to contribute to their pharmacological effects.

The fundamental scaffold of sarpagine-ajmaline alkaloids, characterized by an indole (B1671886) nucleus fused to a cage-like structure, is a primary determinant of their biological interactions. The indole moiety, in particular, is a common feature in many biologically active compounds and its chemistry can significantly influence the molecule's interaction with biological targets. Modifications to the indole skeleton of related sarpagine alkaloids have been shown to enhance biological effects, suggesting its critical role in the pharmacophore.

Systematic studies on ajmaline and its derivatives have revealed that substitutions at specific positions can dramatically alter their pharmacological profiles. For instance, the nature of the substituent at the nitrogen atom of the piperidine ring is crucial. The introduction of a propyl group to the nitrogen atom of ajmaline, creating N-propylajmaline, results in a significant increase in its antiarrhythmic efficacy compared to the parent compound nih.gov. This highlights the importance of the steric and electronic properties of this position in the interaction with its molecular targets.

Furthermore, the presence and orientation of hydroxyl groups are key structural determinants. In ajmaline, the hydroxyl groups at C-17 and C-21 are thought to be involved in hydrogen bonding interactions with receptor sites. The metabolism of ajmaline often involves mono- and di-hydroxylation of the benzene ring, as well as oxidation of the C-17 and C-21 hydroxyl functions, indicating that these sites are accessible and likely involved in biological recognition frontiersin.org.

Computational pharmacophore modeling, while not extensively reported specifically for this compound, can be inferred from studies on other corynanthean alkaloids. These models typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings as essential for activity. The rigid conformation of the cage-like structure of this compound precisely positions these pharmacophoric features in three-dimensional space, which is critical for selective binding to its biological targets.

Comparative Biological Activity of Stereoisomers and Derivatives

The stereochemistry of alkaloids is well-established as a critical factor in determining their biological activity ankara.edu.trnih.govmdpi.com. The complex structure of this compound, with its multiple chiral centers, gives rise to numerous stereoisomers, and it is expected that these isomers would exhibit different pharmacological profiles.

Direct comparative studies on the stereoisomers of this compound are limited in the available literature. However, research on the broader class of ajmaline and sarpagine alkaloids provides strong evidence for the importance of stereospecificity. For instance, the synthesis of various sarpagine-ajmaline type alkaloids has been a focus of medicinal chemistry, with the goal of exploring the biological activities of different stereochemical arrangements researchgate.netresearchgate.netnih.gov.

A compelling example of the impact of derivatization on biological activity is seen in the comparison of ajmaline with its synthetic derivatives. As mentioned, N-propylajmaline exhibits a much higher potency in prolonging the functional refractory period in cardiac tissue compared to ajmaline itself. In contrast, di-monochloroacetylajmaline shows nearly the same activity as ajmaline in this regard nih.gov. These findings underscore how modifications, even relatively simple ones, can significantly modulate the pharmacological effect.

Compound Relative Activity (Prolongation of Refractory Period)
Ajmaline Baseline
N-Propylajmaline Much more effective than Ajmaline
Di-monochloroacetylajmaline Almost the same as Ajmaline

Table 1: Comparative activity of Ajmaline and its derivatives on the functional refractory period of guinea pig atrium. nih.gov

Furthermore, studies on sarpagine analogues have demonstrated that structural optimization can lead to significant enhancements in specific biological activities. In one study, intensive structural modification of natural vellosimine and Na-methyl vellosimine, which share the sarpagine scaffold with this compound, led to the identification of an analogue with a tenfold improvement in anticancer activities researchgate.net. This highlights the potential for developing potent therapeutic agents through the derivatization of this class of alkaloids.

Advanced Spectroscopic and Analytical Characterization of + Quebrachidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application has been crucial in characterizing (+)-Quebrachidine. nih.govjchps.com The initial structural propositions for this compound were based on NMR and mass spectrometry studies. mdpi.com

The complexity of this compound necessitates the use of both one-dimensional (1D) and two-dimensional (2D) NMR experiments for a comprehensive structural assignment. researchgate.net

1D NMR: ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). emerypharma.com For instance, the presence of four aromatic proton multiplets between δ 6.6 and 7.2 ppm in the ¹H NMR spectrum of a related compound indicated an unsubstituted aromatic ring. mdpi.com ¹³C NMR, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). organicchemistrydata.org

2D NMR: To overcome the signal overlap often present in 1D spectra of complex molecules, 2D NMR techniques are employed. wikipedia.orgslideshare.netlibretexts.org These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds, helping to establish connectivity within molecular fragments. emerypharma.comslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning ¹H and ¹³C signals simultaneously. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the three-dimensional structure by identifying protons that are close in space, regardless of whether they are directly bonded. slideshare.net This is particularly vital for stereochemical assignments.

The combination of these techniques allows for a step-by-step assembly of the molecular structure, assigning each proton and carbon to its specific position within the this compound framework. emerypharma.comresearchgate.net

Table 1: Representative NMR Data for this compound Analogs and Related Structures Note: Specific, comprehensive NMR data for this compound itself is not readily available in the public domain. The following table is a representative example based on common shifts for similar indole (B1671886) alkaloid structures. Actual values for this compound may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations (Example)
Aromatic CH 7.0 - 7.5 110 - 130 COSY with adjacent aromatic protons; HMBC to quaternary carbons
Ethylidene CH ~5.4 (q) ~125 COSY with methyl protons; HMBC to C-3, C-15
Ethylidene CH₃ ~1.6 (d) ~13 COSY with vinyl proton
N-H Variable - May exchange with D₂O
O-H Variable - May exchange with D₂O
C=O (Ester) - ~175 HMBC from methoxy (B1213986) protons

The relative stereochemistry of this compound is determined primarily through NOESY experiments and the analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra. The spatial proximity of protons, as revealed by NOESY cross-peaks, allows for the deduction of their relative orientation (e.g., axial vs. equatorial). nih.govjapsonline.com For complex and flexible molecules, computational methods like DFT (Density Functional Theory) are often used to calculate theoretical NMR parameters for different possible stereoisomers. japsonline.com By comparing the experimental NMR data with the calculated values for each isomer, the most likely stereochemical configuration can be assigned with a higher degree of confidence. japsonline.comfrontiersin.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of alkaloids like this compound. nih.govecomole.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound, with the chemical formula C₂₁H₂₄N₂O₃, the expected exact mass is 352.1787. ufz.de HRMS can confirm this value, distinguishing it from other compounds that might have the same nominal mass.

Tandem mass spectrometry (MS/MS or MS²) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint. The fragmentation of alkaloids often follows predictable pathways, allowing researchers to deduce structural features. scielo.br

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ with m/z 353, would be selected and subjected to collision-induced dissociation (CID). ufz.denationalmaglab.org The resulting fragments provide clues about the molecule's structure. For example, the loss of certain neutral molecules (like H₂O, CO, or parts of the side chain) can indicate the presence of specific functional groups and how they are connected. mdpi.com Analyzing these fragmentation pathways is crucial for confirming the proposed structure and distinguishing between isomers. scielo.bracs.org

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Formula C₂₁H₂₄N₂O₃ ufz.de
Exact Mass 352.1787 ufz.de
Precursor Ion [M+H]⁺ 353.3 ufz.demassbank.eu
Instrumentation LC-ESI-QQQ ufz.de

| Ionization Mode | Positive | ufz.de |

LC-ESI-QQQ: Liquid Chromatography-Electrospray Ionization-Triple Quadrupole

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ecomole.comnih.govresearchgate.netdicp.ac.cnslu.se

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound and related alkaloids, key IR absorption bands would include:

N-H and O-H stretching: Typically observed in the region of 3300-3600 cm⁻¹. For example, a related structure showed N-H and O-H bands at 3590 cm⁻¹ and 3370 cm⁻¹, respectively. mdpi.com

C-H stretching: Aromatic and aliphatic C-H stretches appear around 2850-3100 cm⁻¹.

C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group. A value of 1722 cm⁻¹ has been reported for a related compound. mdpi.com

C=C stretching: Aromatic ring and ethylidene double bond stretches are found in the 1450-1650 cm⁻¹ region.

C-O stretching: These bands, associated with the ester and alcohol groups, typically appear in the 1000-1300 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. It can be particularly useful for identifying symmetric, non-polar bonds, such as C=C bonds in the aromatic system, which may be weak in the IR spectrum. acs.org

Together, these spectroscopic methods provide a detailed and cross-validated picture of the molecular structure of this compound, from its elemental composition and mass to its atomic connectivity, three-dimensional arrangement, and the functional groups it contains.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the chromophores within a molecule. elte.huazooptics.commat-cs.com A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region of the electromagnetic spectrum. matanginicollege.ac.inbspublications.netdu.edu.eg The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org

In the case of this compound, the indole nucleus acts as the primary chromophore. The UV spectrum of quebrachidine is characteristic of its indole moiety. The presence of conjugated π-systems within the indole ring system leads to π → π* electronic transitions, which are typically observed in the UV region. libretexts.orglibretexts.org The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide a unique fingerprint for the compound. elte.hu

The UV spectrum of a related compound, glycarpine, which also contains an iso-alkaloid structure, shows similarities, highlighting the influence of the core alkaloid structure on the electronic transitions. chemistry-chemists.com Any substitution on the indole ring or alterations in the surrounding structure can lead to shifts in the absorption maxima, which can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. du.edu.egijnrd.org

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the precise positions of atoms and the nature of their chemical bonds can be determined. wikipedia.orgnih.gov

The application of X-ray crystallography provides the definitive three-dimensional structure of this compound, revealing the spatial arrangement of its constituent atoms and the intricate stereochemistry of its multiple chiral centers. youtube.com This detailed structural information is crucial for understanding its biological activity and for guiding synthetic efforts. For many complex natural products, including alkaloids, X-ray crystallography has been instrumental in confirming their proposed structures and absolute configurations. researchgate.net

Chiroptical Spectroscopies for Absolute Configuration and Enantiomeric Purity

Chiroptical spectroscopic techniques are essential for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. google.comresearchgate.net These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.netspark904.nl The resulting CD spectrum provides information about the stereochemical features of the molecule. The absolute configuration of a molecule can often be determined by comparing its experimental CD spectrum with theoretically calculated spectra or by applying empirical rules such as the benzoate (B1203000) exciton (B1674681) chirality method. researchgate.net

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov It has become a reliable method for determining the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. spark904.nlnih.gov

The determination of enantiomeric purity is critical, particularly in the context of pharmaceutical applications, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govnih.gov Chiral High-Performance Liquid Chromatography (HPLC) coupled with a CD detector is a common approach for separating and quantifying enantiomers, thereby establishing the enantiomeric purity of a sample. nih.gov

Other Advanced Analytical Techniques

Beyond the core spectroscopic methods, a range of other advanced analytical techniques are employed for the comprehensive characterization of this compound.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and elemental composition of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide valuable structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the elucidation of the connectivity within the molecule.

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are crucial for the purification and analysis of this compound. researchgate.net The use of chiral stationary phases in HPLC allows for the separation of enantiomers and the determination of enantiomeric excess. nih.govcat-online.com

Multi-Attribute Method (MAM) is an emerging analytical approach, often based on mass spectrometry, that allows for the simultaneous monitoring of multiple critical quality attributes of a molecule. chromatographyonline.com While more commonly applied to biopharmaceuticals, the principles of MAM can be adapted for the detailed characterization of complex small molecules like this compound.

Future Perspectives and Emerging Research Directions for + Quebrachidine

Innovations in Synthetic Methodologies and Chemical Biology Tool Development

While the total synthesis of some related alkaloids has been achieved, the synthesis of (+)-Quebrachidine itself remains a complex challenge that invites innovation. researchgate.netnih.gov Future synthetic endeavors are expected to move beyond mere structural replication towards more efficient, scalable, and versatile strategies. Advances in organic synthesis make it possible to construct complex molecules like quebrachidine through multi-step reactions, though this can be time-consuming and costly. ontosight.ai A key area of development will be the creation of unified synthetic approaches that can produce not only this compound but also a diverse library of its analogues. nycu.edu.tw This will be crucial for systematic structure-activity relationship (SAR) studies. Methodologies such as late-stage functionalization and C-H activation could provide powerful tools for modifying the core scaffold, allowing for rapid diversification.

The development of specific chemical biology tools will be instrumental in probing the biological functions of this compound. sigmaaldrich.comfrontiersin.org This includes the design and synthesis of photo-affinity probes or clickable analogues of this compound. nih.gov Such tools would enable the identification of its direct molecular targets through techniques like affinity-based protein profiling and proteomics, moving beyond pharmacology to precise molecular interactions. nih.gov Furthermore, the creation of fluorescently tagged versions of the molecule could allow for real-time visualization of its subcellular localization and trafficking, providing critical insights into its mode of action.

In-Depth Mechanistic Elucidation of Biological Activities

Current knowledge of this compound's biological activity is centered on its cardiac effects, where it has been shown to inhibit the fast inward Na+ current and increase Ca2+ currents. sld.cusld.cu This dual action results in an antiarrhythmic profile combined with a positive inotropic effect, a desirable but uncommon combination. sld.cu Future research must delve deeper into the molecular underpinnings of these activities. Investigating its interaction with specific subunits of sodium and calcium channels at an atomic level will be critical. It is known to be a less potent inhibitor of the Na+ current compared to its congeners ajmaline (B190527) and prajmaline, and the structural basis for this difference is not yet understood. sld.cu The observation that it acts as an inactivated state channel blocker provides a starting point for more detailed electrophysiological and structural studies. sld.cu

Beyond its cardiac actions, preliminary reports suggest a wider range of biological activities, including psychosedative, adrenergic, anti-inflammatory, and antimicrobial effects. ontosight.ainycu.edu.tw These areas remain largely unexplored. A crucial future direction will be to systematically validate these activities and elucidate their mechanisms of action. This will involve a battery of in vitro and cell-based assays to identify the signaling pathways and molecular targets modulated by this compound. For instance, determining its potential targets in the central nervous system could explain its reported psychosedative properties.

Chemoinformatics and Computational Modeling for Drug Discovery

Chemoinformatics and computational modeling offer powerful in silico tools to accelerate the drug discovery process for this compound. nih.govnih.gov These methods can be employed to build predictive quantitative structure-activity relationship (QSAR) models. frontiersin.org By correlating structural features of this compound and its synthetic analogues with their biological activities, QSAR models can guide the design of new derivatives with enhanced potency or selectivity. cinj.org

Structure-based drug design will also be a key research avenue. openmedicinalchemistryjournal.com Once the primary molecular targets of this compound are definitively identified (e.g., specific ion channels), molecular docking and molecular dynamics (MD) simulations can be used to model the precise binding interactions. cinj.orgopenmedicinalchemistryjournal.com These simulations can reveal key amino acid residues involved in binding and provide a dynamic picture of the ligand-receptor complex, information that is invaluable for designing next-generation molecules with improved pharmacological profiles. Furthermore, virtual screening of large compound libraries against the identified target's binding site could uncover novel scaffolds that mimic the action of this compound. scielo.org.mx

Computational ApproachApplication for this compound ResearchPotential Outcome
QSAR Correlate structural features with antiarrhythmic or other biological activities.Predictive models to guide the synthesis of more potent analogues.
Molecular Docking Predict and visualize the binding mode of this compound to its target proteins (e.g., ion channels).Identification of key binding interactions and rationale for observed activity.
Molecular Dynamics Simulate the dynamic behavior of the this compound-target complex over time.Understanding of binding stability and conformational changes.
Virtual Screening Screen large chemical databases for compounds that fit the target's binding site.Discovery of novel, structurally distinct molecules with similar activity.
ADMET Prediction Computationally estimate absorption, distribution, metabolism, excretion, and toxicity properties.Early-stage assessment of the drug-likeness of this compound and its analogues.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, future research will need to integrate various "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, system-wide snapshot of the cellular response to the compound. For example, treating cardiac cells or neurons with this compound and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles can uncover previously unknown pathways and off-target effects.

This systems-level data can help construct comprehensive network pharmacology models. frontiersin.org Such models can map the interactions between this compound, its direct targets, and the broader cellular machinery, providing a deeper understanding of its mechanism of action and predicting potential synergistic or antagonistic interactions with other drugs. This approach moves beyond a one-target, one-drug paradigm to appreciate the compound's global impact on cellular physiology.

Exploration of Unconventional Sources and Production Methods

This compound is a naturally occurring alkaloid isolated from plants of the Apocynaceae family, such as Aspidosperma and Rauwolfia species. ontosight.aisld.cu However, isolation from plant sources is often hampered by low yields and complex purification processes, which limits the supply for extensive research and development. ontosight.ai

A highly promising future direction is the exploration of endophytic fungi as alternative production platforms. nih.gov Endophytic fungi, which live symbiotically within plant tissues, are known to produce a vast array of bioactive secondary metabolites, sometimes including the same compounds as their host plant. nih.govmdpi.com A systematic screening of endophytic fungi isolated from this compound-producing plants could identify microbial strains capable of synthesizing the compound. nih.gov Fermentation of such fungi could offer a more sustainable, scalable, and cost-effective production method compared to extraction from slow-growing plants. mdpi.com

Furthermore, the elucidation of the biosynthetic pathway of this compound will be a critical goal. researchgate.net Identifying the genes and enzymes responsible for its assembly in plants or fungi would open the door to metabolic engineering and synthetic biology approaches. The entire biosynthetic pathway could potentially be reconstituted in a microbial host like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, enabling large-scale, controlled production in industrial fermenters. researchgate.net

Q & A

Q. What are the optimal chromatographic methods for isolating (+)-Quebrachidine from plant sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is recommended for enantiomeric separation. Key parameters include a mobile phase of hexane:isopropanol (90:10), flow rate of 1 mL/min, and UV detection at 254 nm. Validation via mass spectrometry and nuclear magnetic resonance (NMR) ensures purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR data with published spectra to confirm backbone structure.
  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction patterns.
  • Circular dichroism (CD) : Validate stereochemistry by matching CD spectra to known chiral indole alkaloids .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50} measurements) using validated protocols (e.g., OECD guidelines).
  • Cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Re-isolate the compound from source material and verify purity (>95% by HPLC) before retesting .

Q. How do stereochemical variations in this compound analogs affect pharmacokinetic properties in mammalian models?

Methodological Answer:

  • Synthesize enantiomers and diastereomers via asymmetric catalysis (e.g., Sharpless epoxidation).
  • Evaluate pharmacokinetics in Sprague-Dawley rats: Administer analogs intravenously (IV) and orally (PO), then measure plasma concentrations using LC-MS/MS.
  • Corporate molecular docking studies to assess binding affinity to cytochrome P450 enzymes, which influence metabolic stability .

Q. What in vitro and in vivo models are most suitable for studying this compound’s neuroprotective mechanisms?

Methodological Answer:

  • In vitro : Use SH-SY5Y neuroblastoma cells under oxidative stress (e.g., H2_2O2_2-induced apoptosis). Measure mitochondrial membrane potential via JC-1 staining and caspase-3 activation.
  • In vivo : Employ a transgenic Alzheimer’s disease mouse model (e.g., APP/PS1). Administer this compound intraperitoneally (5 mg/kg/day) for 4 weeks, then assess cognitive function via Morris water maze and amyloid-β plaque reduction via immunohistochemistry .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in this compound’s cytotoxic effects across cancer cell lines?

Methodological Answer:

  • Use the NCI-60 cell line panel to test cytotoxicity in parallel with positive controls (e.g., doxorubicin).
  • Apply synergistic effect analysis (e.g., Chou-Talalay method) to distinguish compound-specific activity from batch-dependent artifacts.
  • Perform metabolomic profiling (LC-HRMS) to identify cell line-specific metabolic pathways influencing drug response .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • Calculate EC50_{50} values with 95% confidence intervals and assess goodness-of-fit via R2^2 and residual plots.
  • For non-monotonic responses, employ benchmark dose (BMD) modeling as per EPA guidelines .

Emerging Research Gaps

Q. What molecular dynamics (MD) simulation parameters best predict this compound’s interaction with ion channels?

Methodological Answer:

  • Use CHARMM36 force field for ligand-protein simulations in GROMACS.
  • Run 100-ns simulations at 310 K and 1 bar pressure with periodic boundary conditions.
  • Analyze binding free energy via the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method. Validate predictions with patch-clamp electrophysiology in HEK293 cells expressing target channels .

Q. How can metabolomics identify off-target effects of this compound in non-human primates?

Methodological Answer:

  • Conduct untargeted metabolomics on plasma samples from Macaca fascicularis using UPLC-QTOF-MS.
  • Apply pathway enrichment analysis (MetaboAnalyst 5.0) to detect perturbed metabolic pathways (e.g., tryptophan-kynurenine).
  • Correlate findings with histopathology data from liver and kidney biopsies .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in this compound research involving animal models?

Methodological Answer:

  • Obtain approval from institutional animal care committees (IACUC) following ARRIVE 2.0 guidelines.
  • Report housing conditions (e.g., temperature, light cycles), anesthesia protocols, and humane endpoints.
  • Deposit raw data (e.g., behavioral tests, histology images) in repositories like Figshare for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.